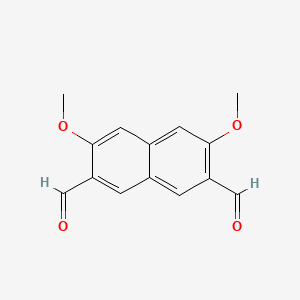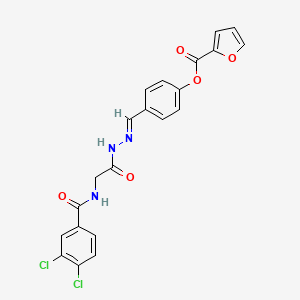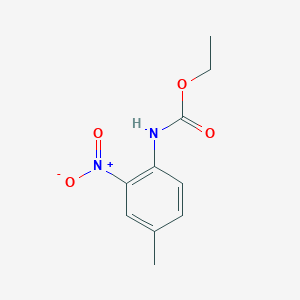
1-(Diethylamino)-3-(O-tolyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dietilamino)-3-(O-toliloxi)-2-propanol es un compuesto orgánico que se caracteriza por la presencia de un grupo dietilamino, un grupo O-toliloxi y una cadena principal de propanol.
Métodos De Preparación
La síntesis de 1-(Dietilamino)-3-(O-toliloxi)-2-propanol generalmente implica la reacción de dietilamina con 3-(O-toliloxi)-2-propanol en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
1-(Dietilamino)-3-(O-toliloxi)-2-propanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas. Los reactivos comunes para estas reacciones incluyen halógenos, ácidos y bases.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
1-(Dietilamino)-3-(O-toliloxi)-2-propanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Dietilamino)-3-(O-toliloxi)-2-propanol implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y llevando a varios efectos fisiológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
1-(Dietilamino)-3-(O-toliloxi)-2-propanol se puede comparar con compuestos similares como:
2-O-toliloxi-etilamina: Este compuesto comparte el grupo O-toliloxi pero difiere en la presencia de un grupo etilamina en lugar de un grupo dietilamina.
2-toliloxiirano: Este compuesto contiene un grupo toliloxi pero tiene un anillo de oxirano en lugar de una cadena principal de propanol.
La singularidad de 1-(Dietilamino)-3-(O-toliloxi)-2-propanol radica en su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
5296-09-3 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)10-13(16)11-17-14-9-7-6-8-12(14)3/h6-9,13,16H,4-5,10-11H2,1-3H3 |
Clave InChI |
WSKLHZQYDBVKLT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(COC1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)





![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
